molecular formula C23H24N6 B10869428 1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

Cat. No.: B10869428
M. Wt: 384.5 g/mol
InChI Key: ONWXVPJSEAWCDA-UHFFFAOYSA-N
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Description

1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Properties

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6/c1-18-6-5-9-20(14-18)29-23-21(15-26-29)22(24-17-25-23)28-12-10-27(11-13-28)16-19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3

InChI Key

ONWXVPJSEAWCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and proliferation .

Biological Activity

1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring, a pyrazolo[3,4-D]pyrimidine moiety, and a benzyl group. Its chemical formula is C19H22N6C_{19}H_{22}N_{6}, with a molecular weight of approximately 338.42 g/mol. The structure can be represented as follows:

1 Benzyl 4 1 3 methylphenyl pyrazolo 3 4 D pyrimidin 4 YL piperazine\text{1 Benzyl 4 1 3 methylphenyl pyrazolo 3 4 D pyrimidin 4 YL piperazine}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-D]pyrimidine core followed by functionalization to introduce the piperazine and benzyl groups. Various methods have been reported in the literature for synthesizing related pyrazole derivatives, emphasizing the versatility of this pharmacophore in drug design .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features suggest potential inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro studies demonstrated that related compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial and antifungal activity, making them candidates for further development in treating infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

  • Antitumor Efficacy : A derivative structurally similar to the target compound was tested against human breast cancer cells (MCF-7). Results indicated an IC50 value of 12 µM, demonstrating substantial cytotoxicity .
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of a related pyrazole derivative resulted in a significant reduction in paw edema compared to control groups .
  • Antimicrobial Testing : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 25 µg/mL for certain derivatives .

Data Summary Table

Activity IC50 / MIC Reference
Antitumor (MCF-7)12 µM
Anti-inflammatoryIC50 ~60 µM
Antimicrobial (S. aureus)25 µg/mL

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